N-alpha-Boc-Ndelta-pyrazinylcarbonyl-L-ornithine
Description
N-alpha-Boc-Ndelta-pyrazinylcarbonyl-L-ornithine is a chemically modified derivative of the amino acid L-ornithine, featuring two protective groups: a tert-butyloxycarbonyl (Boc) group at the alpha-amino position and a pyrazinylcarbonyl moiety at the delta-amino position. This compound is primarily utilized in peptide synthesis and medicinal chemistry to modulate solubility, stability, and biological activity.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(pyrazine-2-carbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5/c1-15(2,3)24-14(23)19-10(13(21)22)5-4-6-18-12(20)11-9-16-7-8-17-11/h7-10H,4-6H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSPNQNFWYAWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)C1=NC=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ndelta-Protected L-Ornithine Derivatives
The following table compares key structural and physicochemical properties of N-alpha-Boc-Ndelta-pyrazinylcarbonyl-L-ornithine with related ornithine derivatives:
Key Observations :
- Pyrazinylcarbonyl vs.
- Solubility : Boc and Cbz derivatives exhibit moderate aqueous solubility due to their hydrophobic tert-butyl or benzyl groups. In contrast, the pyrazinylcarbonyl group may improve water solubility via hydrogen bonding with the pyrazine nitrogen atoms .
- Stability : Boc is acid-labile, whereas the pyrazinylcarbonyl group is more resistant to acidic conditions, offering orthogonal protection strategies .
D,L-alpha-Difluoromethylornithine (DFMO)
DFMO, an irreversible ornithine decarboxylase (ODC) inhibitor, reduces polyamine synthesis and has demonstrated efficacy in cancer chemoprevention (e.g., colon adenocarcinoma inhibition at 400–4000 ppm in diet) . Unlike DFMO, this compound lacks direct enzyme inhibition but may serve as a precursor for polyamine analogs with tailored pharmacokinetics .
Lipidated Ornithine Derivatives
Boc-L-Orn(Palm)-OH (palmitoyl-modified ornithine) exhibits enhanced lipophilicity for membrane anchoring in drug delivery systems. In contrast, the pyrazinylcarbonyl group offers polar interactions without lipid integration, favoring solubility in aqueous formulations .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-α-Boc-Nδ-pyrazinylcarbonyl-L-ornithine, and how do protecting groups influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential protection of L-ornithine’s α- and δ-amino groups. The Boc group (tert-butyloxycarbonyl) is introduced first under basic conditions (e.g., di-tert-butyl dicarbonate in THF/water), followed by pyrazinylcarbonyl protection using pyrazine carbonyl chloride in the presence of a coupling agent like HATU. Critical steps include optimizing reaction pH to avoid premature deprotection and using chromatography (HPLC or flash) for purification . Yield is influenced by steric hindrance from the Boc group, requiring excess acylating agents for complete δ-amino modification .
Q. Which analytical techniques are most reliable for characterizing N-α-Boc-Nδ-pyrazinylcarbonyl-L-ornithine, and how are spectral artifacts minimized?
- Methodological Answer :
- NMR : 1H and 13C NMR confirm Boc and pyrazinylcarbonyl integration. Deuterated DMSO is preferred to solubilize the compound, but residual water peaks must be suppressed (e.g., using presaturation) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight. Sodium adducts ([M+Na]+) are common; matrix additives like ammonium formate improve ionization .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) separate unreacted intermediates. UV detection at 254 nm tracks pyrazine’s aromatic absorbance .
Advanced Research Questions
Q. How can researchers investigate the interaction of N-α-Boc-Nδ-pyrazinylcarbonyl-L-ornithine with ornithine transcarbamoylase (OTCase), and what kinetic parameters are critical?
- Methodological Answer :
- Enzyme Assays : Use steady-state kinetics with purified OTCase (e.g., from Pseudomonas savastanoi). Monitor carbamoyl phosphate consumption via UV absorbance at 230 nm. Pre-incubate the enzyme with the compound to assess competitive inhibition .
- Data Interpretation : Calculate IC50 and compare with native L-ornithine. Note that pyrazinylcarbonyl’s bulkiness may reduce binding affinity, as seen in ROTCase variants with modified SMG loops . If kcat/KM decreases significantly, it suggests non-competitive inhibition due to structural interference with the active site .
Q. What challenges arise in quantifying N-α-Boc-Nδ-pyrazinylcarbonyl-L-ornithine in biological matrices, and how can derivatization improve detection limits?
- Methodological Answer :
- Derivatization : React with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) under alkaline conditions to form a UV/Vis-active adduct (λmax = 500 nm). Optimize pH (8.5–9.0) and reaction time (20–30 min) to avoid side reactions with other amines .
- Matrix Effects : Pre-treat cell lysates with SPE cartridges (C18) to remove interfering compounds. Validate recovery rates (≥85%) using spiked samples .
Q. How do structural modifications in N-α-Boc-Nδ-pyrazinylcarbonyl-L-ornithine affect its solubility and stability in cell culture media?
- Methodological Answer :
- Solubility : The Boc group increases hydrophobicity; use DMSO stocks (≤10% v/v) for initial dissolution. For cell-based studies (e.g., CHO cultures), test compatibility with serum-free media containing poly-L-ornithine to enhance adherence .
- Stability : Monitor hydrolysis of the pyrazinylcarbonyl group via LC-MS over 24–48 hours in PBS (pH 7.4). If degradation exceeds 10%, consider stabilizing additives (e.g., 1 mM EDTA) or modified storage conditions (4°C, inert atmosphere) .
Data Contradiction & Validation
Q. How should researchers address discrepancies in enzyme inhibition data between N-α-Boc-Nδ-pyrazinylcarbonyl-L-ornithine and other ornithine analogs?
- Methodological Answer :
- Control Experiments : Compare inhibition kinetics with structurally similar compounds (e.g., Nδ-pyrazinylcarbonyl-L-ornithine without Boc). If Boc reduces potency, attribute it to steric hindrance near the active site .
- Structural Analysis : Use X-ray crystallography or molecular docking (e.g., PyMOL) to visualize binding. For example, in Trypanosoma ODC, pyrazine’s planar structure may clash with PLP-cofactor interactions, explaining lower kcat .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
